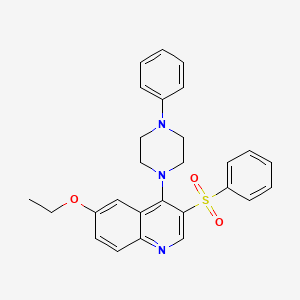

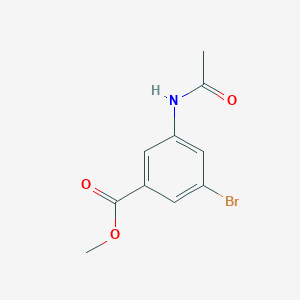

![molecular formula C16H14N2O2 B2702017 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-78-1](/img/structure/B2702017.png)

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 727975-81-7 . It has a molecular weight of 266.3 . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant role in drugs and biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . The synthesis of related compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, hydrolysis, cyclization, and substitution . For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .Scientific Research Applications

- Researchers have synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from this compound. These derivatives were evaluated for their antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7 .

- The most potent compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol , displayed low micromolar GI50 values. It induced apoptosis by activating caspase 9 and reducing the expression of proliferating cell nuclear antigen (PCNA) .

- Among the final compounds derived from this aldehyde, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine emerged as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing .

- Condensation and cyclization of the corresponding acids yielded pyrazoloquinolines , which are structurally related to this compound. These derivatives have potential pharmacological applications .

- This compound can serve as a building block for the synthesis of Schiff bases. For instance, 2-(4-methylphenyl)imidazo pyridine-3-carbaldehyde is a derivative obtained through such reactions .

- By appropriate modifications, this compound can be used to synthesize 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5] derivatives, which may have interesting biological properties .

Antiproliferative Activity in Cancer Cells

Fluorescence Properties and pH Sensing

Pyrazoloquinolines Synthesis

Schiff Bases Synthesis

Pyrrolo[2,1-d]pyrido[2,3-c]-[1,5] Synthesis

Vilsmeier-Haack Reaction Product

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes that contribute to their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the lipinski rule, which predicts good absorption or permeation, is followed by similar indole derivatives . This suggests that the compound may have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Similar indole derivatives have shown significant biological activity, such as inhibitory activity against influenza a . This suggests that the compound may have similar molecular and cellular effects.

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may also be influenced by similar environmental factors.

properties

IUPAC Name |

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVLJZLFUAIVRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

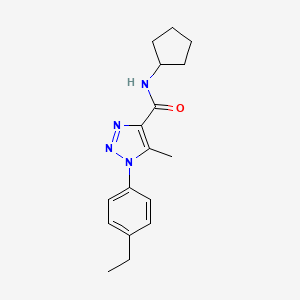

![5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2701935.png)

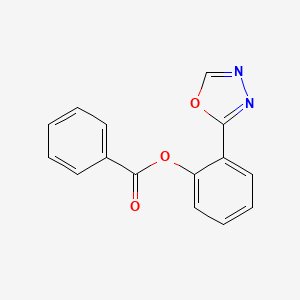

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701938.png)

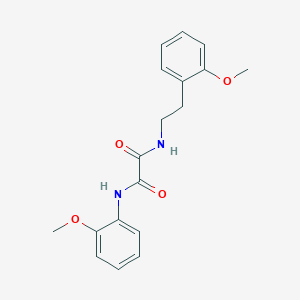

![9-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701943.png)

![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)

![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)

![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)